molecular formula C9H10NO3 B1230931 L-tyrosinyl

L-tyrosinyl

Cat. No.: B1230931
M. Wt: 180.18 g/mol
InChI Key: BSOLAQMZTBVZLA-QMMMGPOBSA-N
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Description

Primary Molecular Architecture of L-Tyrosine and Its Derivatives

L-Tyrosine (C₉H₁₁NO₃) is a polar aromatic amino acid featuring a para-hydroxyphenyl group, an α-amino acid backbone, and a carboxylic acid moiety. Its derivatives typically involve modifications at three sites: (1) the phenolic hydroxyl group, (2) the amino group, and (3) the carboxylate group. Common derivatives include:

  • O-Substituted Tyrosines : Alkylation or phosphorylation of the phenolic oxygen, as seen in O-phospho-L-tyrosine (pY), which introduces a negatively charged phosphate group.
  • N-Acylated Derivatives : Protection of the amino group with fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups, critical for peptide synthesis.
  • Esterified Carboxylates : Conversion to methyl or ethyl esters to enhance lipid solubility, as in ethyl L-tyrosinate.

The stereochemical integrity of the L-configuration at the α-carbon is preserved in most derivatives, as demonstrated by optical rotation values (e.g., [α]D²⁵ = −10.4° for L-tyrosine in water). Substituents on the aromatic ring (e.g., 3-iodo-L-tyrosine) alter electronic properties, with Hammett constants (σ) influencing reactivity in enzymatic systems.

Crystallographic Analysis of Tyrosyl-Containing Peptides

X-ray diffraction studies reveal conserved structural motifs in tyrosyl-containing peptides:

Peptide PDB ID Key Features Reference
Cyclo(L-Tyr-L-Tyr) 6RQ9 Planar diketopiperazine ring; Tyr side chains adopt gauche (χ₁ = −60°) conformations
Glycyl-L-Tyrosyl-L-Alanine - Extended β-strand backbone; Tyr χ₁/χ₂ = −86°/90°
Tdp1 Tyrosyl-DNA complex 1JY1 Tyr side chain forms 2.8 Å hydrogen bond with DNA phosphate

In the cyclic dipeptide cyclo(L-seryl-L-tyrosyl), the tyrosine aromatic ring engages in edge-to-face stacking (3.4 Å distance) with serine’s hydroxyl group. For phosphorylated tyrosyl residues, such as in Fmoc-O-phospho-L-tyrosine, the phosphate group adopts a tetrahedral geometry with P–O bond lengths of 1.54–1.58 Å.

Conformational Dynamics of Phosphorylated Tyrosyl Residues

Phosphorylation induces significant conformational changes due to electrostatic repulsion and hydrogen bonding:

  • Backbone Rigidity : Molecular dynamics (MD) simulations show phosphorylated tyrosyl residues reduce backbone flexibility by 40% compared to non-phosphorylated forms, as quantified by root mean square fluctuation (RMSF < 0.8 Å).
  • Side Chain Reorientation : In Aβ42 peptides, phosphorylation at Tyr10 shifts the χ₁ torsional angle from 180° (α-helix) to −60° (disordered coil), altering amyloid aggregation kinetics.
  • Solvent Accessibility : Phosphorylated tyrosines exhibit 70% higher solvent-accessible surface area (SASA), facilitating interactions with SH2 domains.

Free energy landscapes computed via metadynamics reveal two dominant minima for pY: (a) a compact state (ΔG = −2.1 kcal/mol) with phosphate hydrogen-bonded to backbone amides, and (b) an extended state (ΔG = −1.3 kcal/mol) where the phosphate interacts with solvent.

Hydrogen Bonding Networks in Tyrosyl Radical Systems

Tyrosyl radicals (Tyr- ) exhibit unique hydrogen bonding patterns that modulate their redox properties:

System Hydrogen Bond Donor Bond Length (Å) g-Tensor (gₓ) Spin Density (ρO)
Ribonucleotide reductase Asp84 2.9 2.0091 0.38
Photosystem II His190 2.7 2.0076 0.42
E. coli R2 Water 3.2 2.0087 0.39

In ribonucleotide reductase, the Tyr122- radical forms a weak hydrogen bond (2.9 Å) with Asp84, stabilizing the high-spin state (S = ½) and lowering reduction potential by 120 mV. Ab initio calculations demonstrate that linear hydrogen bonds (θ = 180°) reduce spin-orbit coupling matrix elements by 30%, decreasing gₓ anisotropy. Bent configurations (θ = 120°) further shift gₓ to 2.0073 due to blue-shifted n→π* transitions.

Properties

Molecular Formula

C9H10NO3

Molecular Weight

180.18 g/mol

InChI

InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1

InChI Key

BSOLAQMZTBVZLA-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[O]

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[O]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[O]

Origin of Product

United States

Comparison with Similar Compounds

L-Tyrosine vs. Phenylalanine

  • Structural Differences : Phenylalanine lacks the hydroxyl group on the phenyl ring present in L-tyrosine. This difference affects their metabolic roles; phenylalanine is hydroxylated to form L-tyrosine in vivo.
  • Functional Roles: While both are proteinogenic, phenylalanine is essential (diet-dependent), whereas L-tyrosine is non-essential. L-Tyrosinyl’s hydroxyl group enables post-translational modifications (e.g., phosphorylation) critical for signaling pathways, unlike phenylalanine .

3-Methyl-L-Tyrosine

  • Modification : The addition of a methyl group to the phenyl ring alters hydrophobicity and steric effects.

Pharmacologically Relevant Derivatives

Phosphotriester Derivatives of AZT

  • Structure : this compound residues modified by replacing the carboxylate with alcohol or amide groups .
  • Activity : These derivatives exhibit potent antiviral effects, especially in TK-deficient cell lines, suggesting enhanced cellular uptake or resistance to enzymatic degradation .

Peptide Incorporation

This compound is integral to bioactive peptides, such as:

  • L-Arginyl-L-alanyl-L-tyrosyl... : Enhances receptor binding via aromatic interactions .
  • L-Methionyl-L-tyrosyl... : Stabilizes peptide conformation in hormone analogs .

Table 1: Key Derivatives of this compound

Compound Modification Biological Activity Reference
AZT Phosphotriester Alcohol/amide substitution Antiviral (TK-deficient cells)
L-Arginyl-L-alanyl-... Peptide backbone Receptor binding
3-Methyl-L-Tyrosine Methylation Metabolic studies

Functional Analogs and Inhibitors

Ferulic Acid Derivatives

  • Role: Act as tyrosinase inhibitors, indirectly affecting this compound’s role in melanogenesis. Ferulic acid derivatives compete with tyrosine for enzyme binding, reducing melanin production .

Key Research Findings

  • Antiviral Applications : this compound-modified AZT derivatives show promise against drug-resistant viruses .
  • Peptide Engineering : Incorporation improves stability and target specificity in therapeutic peptides .
  • Biosynthetic Limitations: Tyrosine’s subordinate role to phenylalanine in polyphenol synthesis highlights metabolic hierarchy .

Preparation Methods

Reaction Pathway and Optimization

The synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine, a key L-tyrosinyl derivative, begins with L-tyrosine as the starting material. The process involves three sequential steps:

  • Esterification : L-tyrosine reacts with methanol under reflux in the presence of a catalyst (e.g., HCl) to form L-tyrosine methyl ester hydrochloride (yield: ~95%).

  • Amidation : Trifluoroacetic anhydride introduces a trifluoroacetyl group under alkaline conditions, yielding N-trifluoroacetyl-L-tyrosine methyl ester.

  • Etherification/Hydrolysis : A Mitsunobu reaction with triphenylphosphine and di-tert-butyl azodicarboxylate facilitates etherification, followed by hydrolysis with potassium carbonate to produce O-alkyl-L-tyrosine (two-step yield: 81.4%, HPLC purity: 99.3%).

Table 1: Key Parameters for Esterification-Amidation-Etherification

StepReagents/ConditionsYield (%)Purity (%)
EsterificationMethanol, HCl, reflux95>98
AmidationTrifluoroacetic anhydride, NaOH, reflux9297
EtherificationTriphenylphosphine, di-tert-butyl azodicarboxylate8599
HydrolysisK₂CO₃, MeOH/H₂O9699.3

This method’s advantages include high purity and scalability, though it requires heavy metal catalysts, complicating waste management.

Acetylation in Aqueous Medium for N-Acetyl-L-Tyrosine

Process Design and Environmental Considerations

N-Acetyl-L-tyrosine synthesis employs diacetyl oxide in a water-based medium, avoiding traditional alkaline solutions. Key steps include:

  • Acetylation : L-tyrosine reacts with diacetyl oxide at 50–80°C for 45–75 minutes (acidulate rate: 95%).

  • Purification : Crude product is dissolved in hot acetone, filtered, and crystallized using Sherwood oil (total yield: 78–80%, purity: >98%).

Table 2: N-Acetyl-L-Tyrosine Synthesis Metrics

ParameterValue
Reaction Temperature50–80°C
Reaction Time45–75 minutes
SolventWater/acetone
Yield78–80%
Purity>98%

This method eliminates sodium acetate byproducts, reducing environmental impact and simplifying waste processing.

Biological Production via Escherichia coli Fermentation

Fermentation and Recovery

Using engineered E. coli strains (e.g., GHLTYR-168), L-tyrosine is produced via fed-batch fermentation (42.2 g/L in 24 hours). Recovery involves:

  • Acid Precipitation : Adjusting supernatant pH to 5.0 precipitates L-tyrosine.

  • Crystallization : Dissolving in hot water (75–80°C) and cooling yields >98.5% pure product.

Table 3: Fermentation and Recovery Data

StrainL-Tyrosine Yield (g/L)Purity (%)Specific Rotation (°)
E. coli GHLTYR-16842.298.5-9.5 to -10.8

This method is sustainable but requires optimization for higher yields and cost-effective scaling.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Esterification81.499.3HighModerate (metal use)
Acetylation8098ModerateLow
FermentationN/A98.5HighLow
PharmaceuticalN/AN/AHighLow

Chemical methods offer high purity but face environmental challenges, while fermentation balances sustainability and scalability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-tyrosinyl-containing peptides in laboratory settings?

  • Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies is widely employed. Optimize coupling efficiency with HBTU/HOBt activation and monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, purify using reverse-phase HPLC with C18 columns and validate via electrospray ionization mass spectrometry (ESI-MS) .

Q. What safety protocols are essential when handling this compound compounds?

  • Answer : Use nitrile gloves and Type 5/6 chemical-resistant suits. For aerosolized particles, employ NIOSH-certified P95 respirators. Implement secondary containment systems to prevent environmental contamination and adhere to waste disposal regulations (e.g., neutralization before disposal) .

Q. How can researchers validate the purity of this compound derivatives?

  • Answer : Combine TLC (silica GF254 plates; mobile phase n-BuOH:AcOH:H₂O 4:1:1) with reverse-phase HPLC (0.1% TFA gradient). Confirm structural integrity via ¹H NMR (500 MHz in D₂O) and ESI-MS .

Q. What storage conditions preserve this compound stability?

  • Answer : Lyophilized peptides should be stored at -20°C with desiccants. For solutions, use pH 6.8 phosphate buffer at 4°C, shielded from light. Monitor degradation via weekly HPLC analysis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives under varying pH conditions?

  • Answer : Perform pH titration (7.0–9.0) during synthesis, tracking tyrosine’s phenolic group ionization via UV-Vis spectroscopy (λ = 275 nm). Compare buffer systems (e.g., phosphate vs. carbonate) and analyze yield trends using RP-HPLC. Adjust coupling times and activation reagents (e.g., DIC/Oxyma) for pH-sensitive reactions .

Q. How to design experiments investigating this compound’s role in protein-protein interactions?

  • Answer : Use surface plasmon resonance (SPR) with immobilized binding partners (e.g., streptavidin-biotin systems). Apply alanine-scanning mutagenesis to identify critical residues. Validate binding affinities via isothermal titration calorimetry (ITC) and corroborate with molecular dynamics simulations .

Q. How to resolve contradictory data in studies on this compound’s antioxidant activity?

  • Answer : Apply PRISMA guidelines for systematic reviews. Compare assay methodologies (e.g., ORAC vs. FRAP), concentrations (μM to mM), and cellular models (in vitro vs. in vivo). Conduct meta-regression to analyze variables like pH, co-factors (e.g., Fe³⁺), and oxidative stress induction methods .

Q. How to quantify this compound’s cellular uptake kinetics?

  • Answer : Use ¹⁴C-radiolabeled tyrosine in pulse-chase experiments. Quantify intracellular levels via LC-MS/MS and model data using Michaelis-Menten kinetics. Validate transport mechanisms through siRNA knockdown of LAT1 amino acid transporters .

Methodological Considerations

  • Experimental Reproducibility : Document synthesis protocols using CHEMDRAW mechanisms and replicate conditions across ≥3 independent trials. Include negative controls (e.g., scrambled peptides) in interaction studies .
  • Data Contradiction Analysis : Use Cohen’s d to measure effect sizes in conflicting studies. Apply Bland-Altman plots for assay comparison and consider batch-to-batch variability in synthetic peptides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-tyrosinyl
Reactant of Route 2
L-tyrosinyl

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